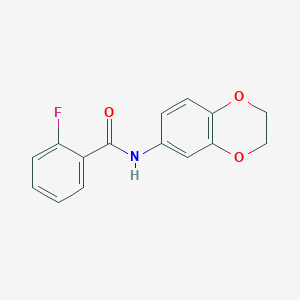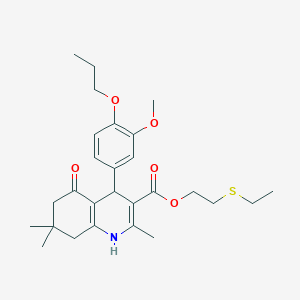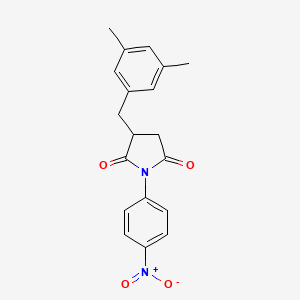
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinediones. It is also known as DMPD or DNP-pyrrolidine. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell proliferation. It has also been reported to activate the caspase-dependent apoptotic pathway. Moreover, the anti-inflammatory and antioxidant activities of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce cell death in cancer cells, reduce inflammation, and scavenge free radicals. Moreover, this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione in lab experiments include its high purity, good yield, and potential applications in the field of medicinal chemistry. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione. One of the directions is to investigate its potential use as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action and its interactions with other molecules. Moreover, future studies can focus on optimizing the synthesis method and determining the optimal dosage and administration route for this compound. Finally, the potential use of this compound as a diagnostic agent for Alzheimer's disease can be further investigated.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dimethylbenzaldehyde and 4-nitrobenzaldehyde with pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is obtained in good yield and high purity.
Aplicaciones Científicas De Investigación
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties. In addition, this compound has been investigated for its potential use as a diagnostic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-7-13(2)9-14(8-12)10-15-11-18(22)20(19(15)23)16-3-5-17(6-4-16)21(24)25/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBHZASAKUTZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)
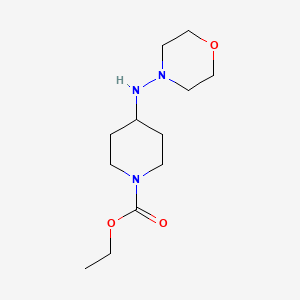
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)
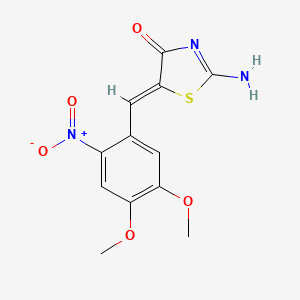
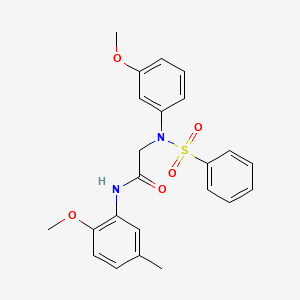
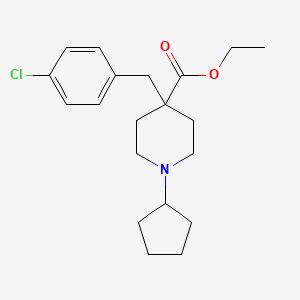

![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)
